

Whitepaper: The Role of 1-Palmitoyl-propanediol-3-phosphocholine in Cellular Signaling

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Compound of Interest

Compound Name: *1-Palmitoyl-propanediol-3-phosphocholine*

Cat. No.: *B3055965*

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-propanediol-3-phosphocholine, more commonly known in literature as 1-Palmitoyl-sn-glycero-3-phosphocholine or Lysophosphatidylcholine (LPC) 16:0, is a bioactive lysophospholipid derived from the hydrolysis of phosphatidylcholine.[1][2][3] Once considered merely a metabolic intermediate, LPC (16:0) is now recognized as a critical signaling molecule with pleiotropic effects on numerous cellular functions.[4] It exerts its influence by activating a variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby modulating pathways central to metabolism, inflammation, and cellular homeostasis.[2][5] This document provides a comprehensive technical overview of LPC (16:0) metabolism, its core signaling mechanisms, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

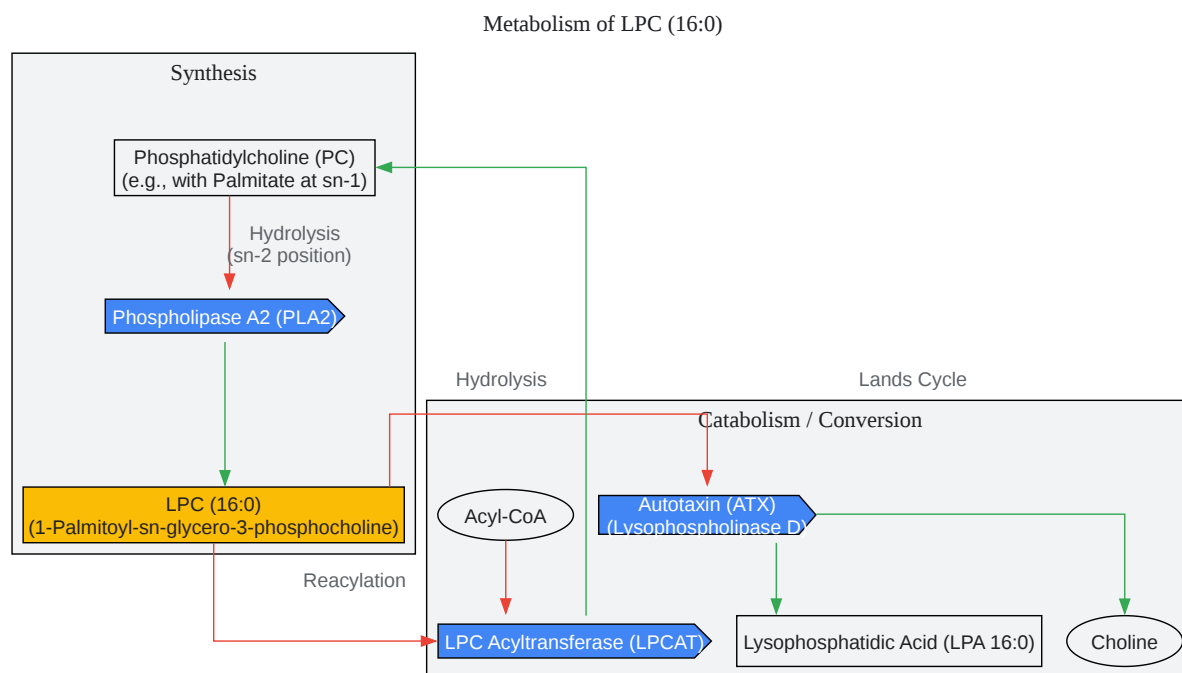
Metabolism and Homeostasis of LPC (16:0)

LPC (16:0) levels are tightly regulated through a dynamic process of synthesis and degradation known as the Lands cycle.[5]

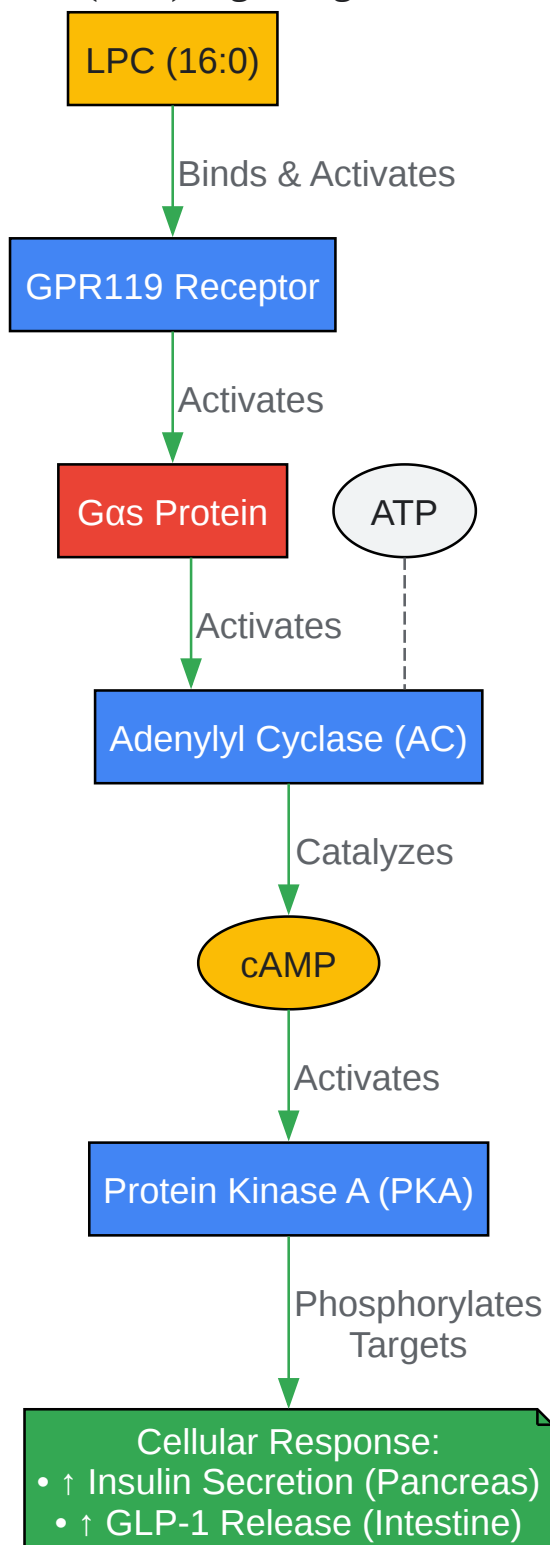
2.1 Synthesis: The primary route of LPC (16:0) production is the hydrolysis of Phosphatidylcholine (PC) at the sn-2 position by Phospholipase A2 (PLA2).^{[2][5]} This reaction is a key step in the turnover of cellular membranes and the metabolism of lipoproteins.^[5]

2.2 Catabolism and Conversion: LPC (16:0) has a short half-life in vivo and is rapidly metabolized through two main pathways:^[3]

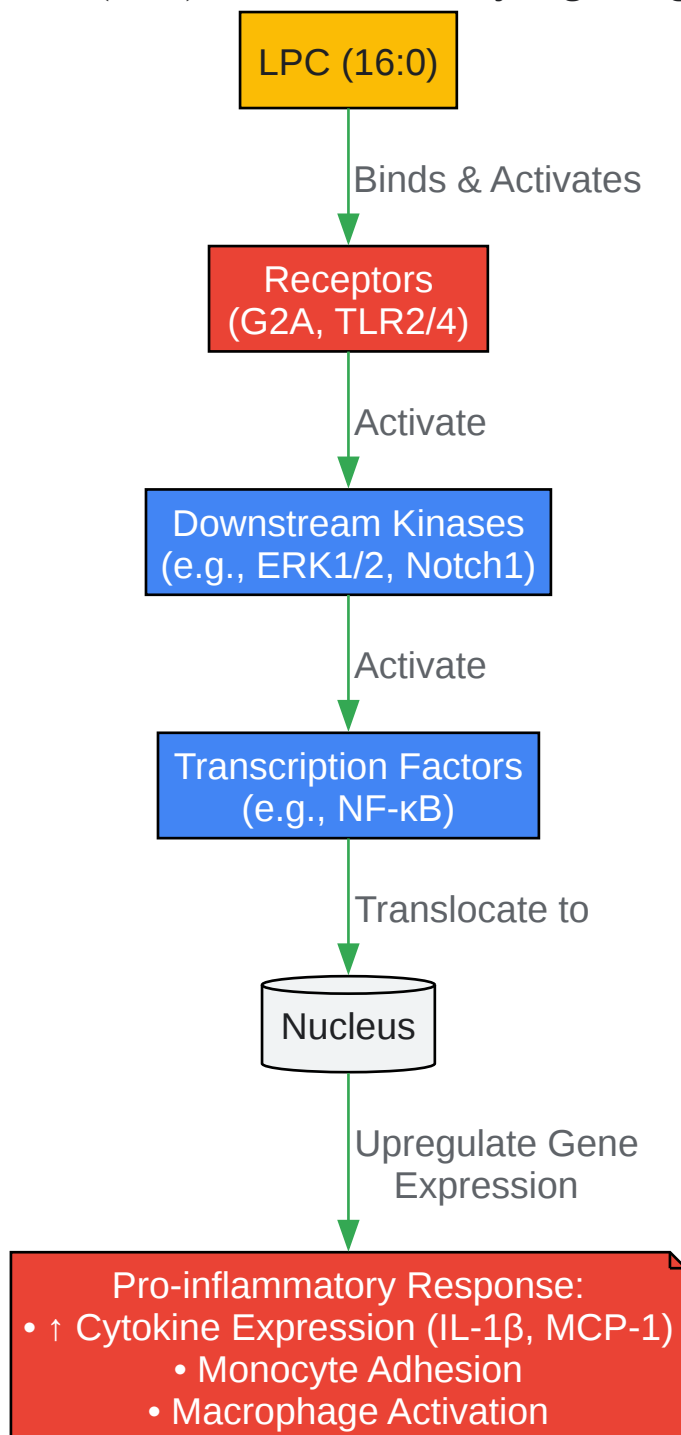
- Reacylation: Lysophosphatidylcholine Acyltransferase (LPCAT) catalyzes the reacylation of LPC (16:0) back to PC, completing the Lands cycle.^{[5][6]}
- Hydrolysis: Autotaxin (ATX), an enzyme with lysophospholipase D activity, hydrolyzes LPC (16:0) to generate Lysophosphatidic Acid (LPA) and choline, another important signaling molecule.^{[2][5][6]}



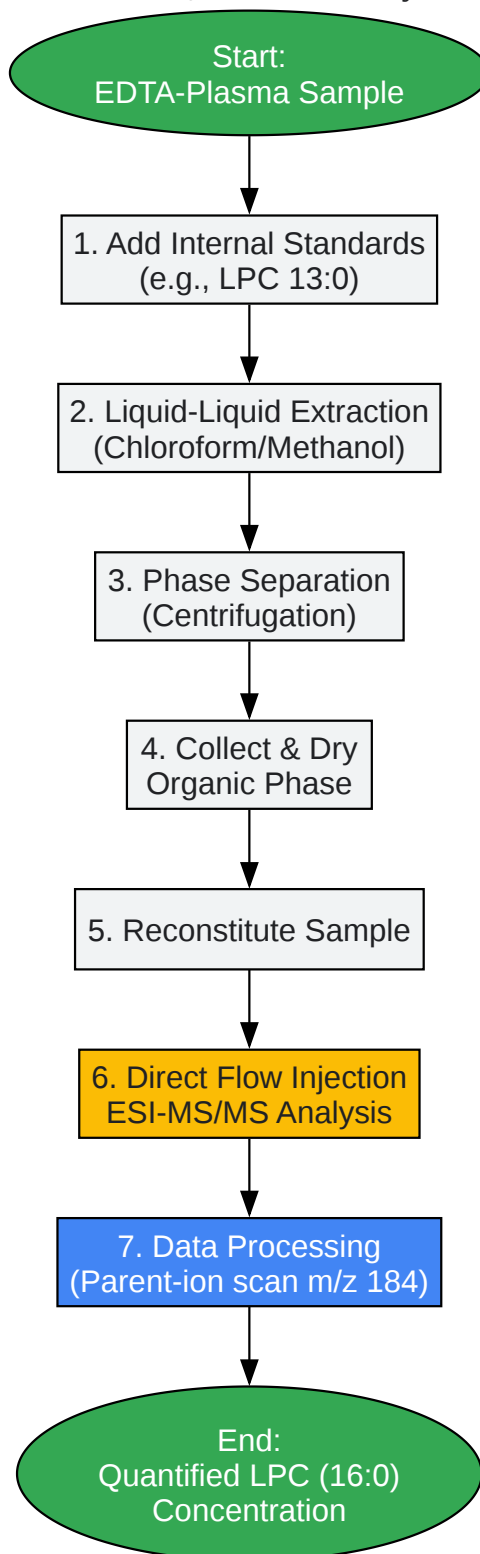
LPC (16:0) Signaling via GPR119



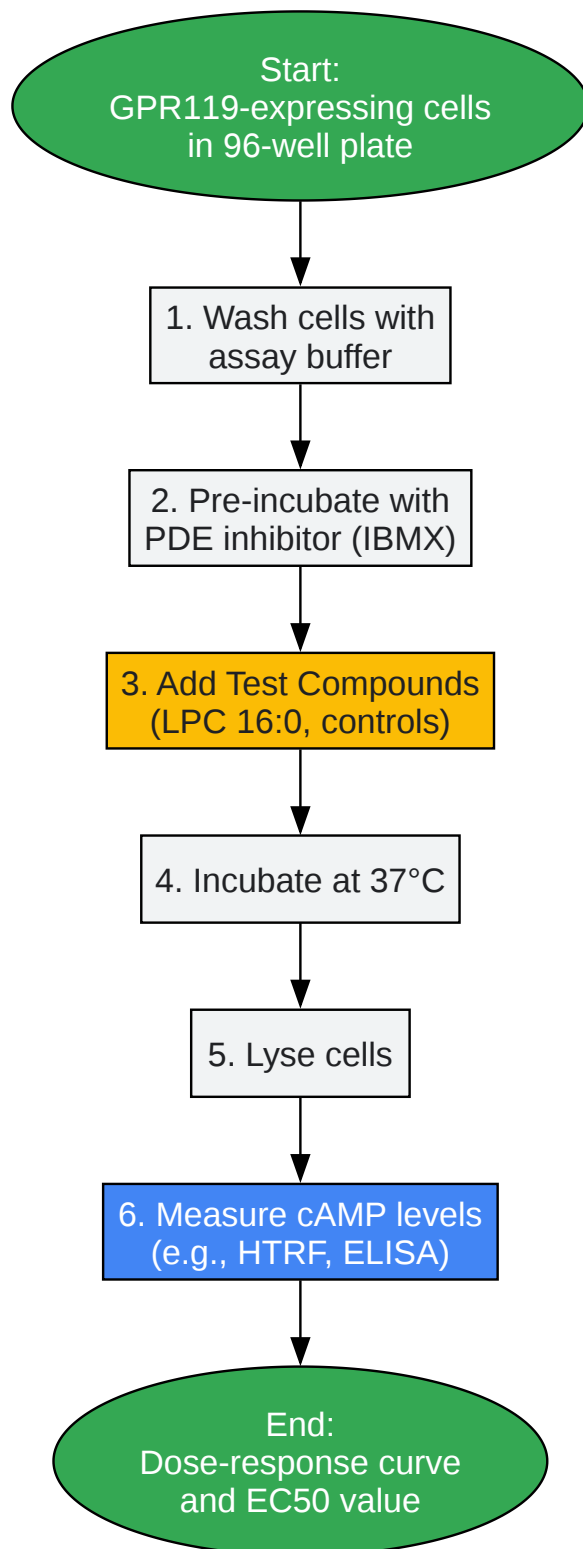
LPC (16:0) Pro-inflammatory Signaling



Workflow for LPC Quantification by ESI-MS/MS



Workflow for cAMP Accumulation Assay

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